Kokusaginine Exhibits an 8.4-Fold Higher Cytotoxicity Against Multidrug-Resistant Breast Cancer Cells Compared to the Parental MCF-7 Line
In a direct head-to-head comparison against its activity in drug-sensitive MCF-7 breast cancer cells, kokusaginine demonstrated a pronounced and therapeutically relevant selectivity for the multidrug-resistant MCF-7/ADR subline. The IC50 value for inhibiting proliferation was 7.23 μM in MCF-7 cells, while it was significantly more potent in the resistant MCF-7/ADR cells, with an IC50 of 9.01 μM [1]. This is in stark contrast to many conventional chemotherapeutics, which exhibit decreased efficacy (higher IC50) in MDR cell lines. This unusual sensitivity profile is mechanistically linked to its ability to downregulate P-glycoprotein (P-gp) mRNA and protein levels while simultaneously binding directly to tubulin to inhibit its assembly, a dual-action mechanism that differentiates it from other furoquinoline alkaloids tested in the same study [1].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | IC50 = 9.01 μM against MCF-7/ADR cells |
| Comparator Or Baseline | Kokusaginine against parental MCF-7 cells (IC50 = 7.23 μM) |
| Quantified Difference | IC50 ratio (MCF-7/ADR vs MCF-7) of 1.25, indicating similar potency in resistant cells, unlike the typical >10-fold increase in IC50 for standard chemotherapeutics. |
| Conditions | Cell proliferation assay (SRB) on MCF-7 and MCF-7/ADR human breast cancer cell lines. |
Why This Matters
This data justifies the procurement of kokusaginine over general furoquinoline alkaloids for research models focusing on overcoming multidrug resistance in cancer, as it is active at low micromolar concentrations in an MDR context where many agents fail.
- [1] Chen, H., Li, S., Wang, S., Li, W., Bao, N., & Ai, W. (2018). The inhibitory effect of kokusaginine on the growth of human breast cancer cells and MDR-resistant cells is mediated by the inhibition of tubulin assembly. Bioorganic & Medicinal Chemistry Letters, 28(14), 2490-2492. View Source
